molecular formula C14H18N2O5S B13393394 Pyrrolidine-2-carboxylic acid, 1-(4-tolylsulfonylamino)acetyl-

Pyrrolidine-2-carboxylic acid, 1-(4-tolylsulfonylamino)acetyl-

Cat. No.: B13393394
M. Wt: 326.37 g/mol
InChI Key: PKLPIXGPPLQAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a sulfonamide group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological interactions. The presence of the carboxylic acid group distinguishes it from similar compounds, providing additional opportunities for ionic interactions and hydrogen bonding.

Properties

IUPAC Name

1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10-4-6-11(7-5-10)22(20,21)15-9-13(17)16-8-2-3-12(16)14(18)19/h4-7,12,15H,2-3,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLPIXGPPLQAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.